molecular formula C23H30N2O5S2 B256592 (5Z)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

(5Z)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B256592
M. Wt: 478.6 g/mol
InChI Key: CXZRJNJLQGTPIM-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound that features a piperidine ring, a thiazolidinone ring, and a trimethoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions The process begins with the preparation of the piperidine derivative, followed by the formation of the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, while the thiazolidinone ring can inhibit certain enzymes .

Properties

Molecular Formula

C23H30N2O5S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N2O5S2/c1-5-16-8-6-7-10-24(16)20(26)9-11-25-22(27)19(32-23(25)31)14-15-12-17(28-2)21(30-4)18(13-15)29-3/h12-14,16H,5-11H2,1-4H3/b19-14-

InChI Key

CXZRJNJLQGTPIM-RGEXLXHISA-N

SMILES

CCC1CCCCN1C(=O)CCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Isomeric SMILES

CCC1CCCCN1C(=O)CCN2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S

Canonical SMILES

CCC1CCCCN1C(=O)CCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Origin of Product

United States

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